(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O/c19-13-5-6-15(20)12(10-13)4-7-18(24)22-8-9-23-17(11-22)14-2-1-3-16(14)21-23/h4-7,10H,1-3,8-9,11H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEETWFBSDPOMIN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Structural Overview
The compound features a complex structure characterized by a difluorophenyl group and a cyclopentapyrazole moiety. The molecular formula and weight are crucial for understanding its pharmacokinetic properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19F2N3 |
| Molecular Weight | 341.37 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have demonstrated that compounds related to the pyrazolo[1,5-a]pyrazine class exhibit significant antitumor properties. For instance:
- Cell Proliferation Assays : The compound was tested against various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The results indicated a notable inhibition of cell proliferation with IC50 values indicating effective potency against these lines .
The mechanism of action of this compound is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression. This includes targeting pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .
Study 1: Antiproliferative Effects
A study conducted on a series of pyrazolo derivatives demonstrated that compounds with structural similarities to our target compound showed significant antiproliferative effects across multiple cancer cell lines. The most active derivatives exhibited GI50 values ranging from 0.62 to 2.18 μM .
Study 2: Anti-inflammatory Properties
Research has also highlighted anti-inflammatory activities associated with pyrazole derivatives. For example, compounds exhibiting inhibition of TNF-α and IL-6 production were noted in vitro. The presence of electron-withdrawing groups like fluorine enhanced these effects .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions using precursors like substituted pyrazoles and pyrimidines. For example, cyclocondensation of 2-aminopyrazoles with α,β-unsaturated ketones under acidic or basic conditions can yield the bicyclic framework. Reaction optimization involves controlling temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry to minimize byproducts . Multi-step sequences may include protecting group strategies for regioselective functionalization of the difluorophenyl and cyclopenta-pyrazine moieties .
Q. How can the stereochemical integrity of the (E)-configured enone group be ensured during synthesis?
The (E)-configuration of the enone is stabilized by conjugation and steric hindrance. Methodological approaches include:
- Using Wittig or Horner-Wadsworth-Emmons reactions with bulky phosphonium ylides to favor trans-alkene formation.
- Monitoring reaction progress with -NMR to detect coupling constants () characteristic of (E)-isomers .
- Employing X-ray crystallography to confirm configuration post-synthesis .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects trace impurities.
- NMR Spectroscopy : , , and -NMR resolve substituent positions and confirm fluorophenyl integration .
- X-ray Crystallography : Provides unambiguous 3D structural data, especially for resolving stereochemistry .
- FT-IR : Validates carbonyl (C=O, ~1700 cm) and aromatic C-F (~1250 cm) groups .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data across in vitro and in vivo studies?
Contradictions often arise from pharmacokinetic variability or experimental design limitations. Mitigation strategies include:
- Stabilizing samples : Continuous cooling (4°C) during assays to prevent organic degradation, as seen in HSI-based pollution studies .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.
- Metabolic profiling : LC-MS/MS to identify metabolites that may alter bioactivity in vivo .
Q. What computational methods are effective for predicting SAR (structure-activity relationships) of fluorinated substituents?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases), highlighting fluorophenyl’s role in hydrophobic binding pockets .
- DFT Calculations : Predict electronic effects of fluorine substituents on reactivity and binding affinity .
- MD Simulations : Assess conformational stability of the cyclopenta-pyrazine ring under physiological conditions .
Q. How should experimental designs be optimized to account for variability in synthetic yields?
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., solvent, catalyst loading) using software like JMP or Minitab.
- High-Throughput Screening : Test 10–20 reaction conditions in parallel to identify robust protocols .
- In-line Analytics : Use ReactIR to monitor intermediates in real time and adjust conditions dynamically .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and empirical bioactivity results?
- Re-evaluate force fields : Adjust parameters in docking software to better reflect fluorine’s electronegativity and steric effects .
- Validate binding modes : Use cryo-EM or X-ray co-crystallography to confirm ligand-protein interactions .
- Replicate assays : Control for batch-to-batch compound variability (e.g., enantiomeric purity) via chiral HPLC .
Key Methodological Takeaways
- Synthetic Challenges : Fluorine’s electronegativity requires anhydrous conditions to avoid hydrolysis during cyclization .
- Biological Assays : Preclude false positives by testing against >3 cell lines and including fluorine-free analogs as controls .
- Data Reproducibility : Archive synthetic intermediates and validate purity at each step via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
